BenchChemオンラインストアへようこそ!

Etzadroxil

Antimicrobial Resistance Urinary Tract Infection Clinical Trial

Etzadroxil enables oral delivery of two clinical-stage antibiotics (sulopenem, ledaborbactam) via intestinal esterase hydrolysis. FDA-approved in Orlynvah for uUTI with 62.6% success vs ciprofloxacin-resistant infections. Not a generic ester; lipophilicity (LogP 2.11) and hydrolysis kinetics are API-specific. Source this critical prodrug intermediate for antibiotic R&D and formulation development.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 2983-38-2
Cat. No. B1359954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtzadroxil
CAS2983-38-2
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)OCC
InChIInChI=1S/C8H16O2/c1-4-7(5-2)8(9)10-6-3/h7H,4-6H2,1-3H3
InChIKeyMJGSLNIPTRPYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble
Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Etzadroxil (CAS 2983-38-2): Chemical and Pharmacological Overview for Sourcing Decisions


Etzadroxil (CAS 2983-38-2) is a small-molecule volatile ester (C₈H₁₆O₂, MW 144.21) that serves as an oral prodrug for two distinct antibiotic classes: thiopenem β-lactam antibacterials and bicyclic boronate β-lactamase inhibitors [1]. In the form of Sulopenem etzadroxil, it is FDA-approved in combination with probenecid (as Orlynvah) for the treatment of uncomplicated urinary tract infections (uUTI) in adult women with limited or no alternative oral options [2]. As Ledaborbactam etzadroxil, it is an investigational prodrug combined with ceftibuten for complicated urinary tract infections (cUTI) caused by multidrug-resistant Enterobacterales [3]. The compound's primary function is to confer oral bioavailability to active moieties that otherwise lack sufficient absorption [4].

Why Procuring Etzadroxil Requires Precise Specification: The Risk of Prodrug Confusion


Procurement of "Etzadroxil" (CAS 2983-38-2) cannot be based on chemical identity alone because this small molecule is a promiscuous prodrug that is conjugated to different active pharmaceutical ingredients (APIs) with entirely different mechanisms, targets, and clinical indications. Simply ordering the base ester "Etzadroxil" (CAS 2983-38-2) will not yield a usable therapeutic agent; it is the *specific conjugate*—Sulopenem etzadroxil (CAS 1000296-70-7), Ledaborbactam etzadroxil (CAS 1842399-68-1), or Ulopenem etzadroxil—that determines the product's biological activity and intended use [1]. Furthermore, even within a single conjugate like Sulopenem etzadroxil, the inclusion of the pharmacokinetic enhancer probenecid is mandatory for achieving therapeutic drug levels in humans, making the final drug product a fixed-dose combination [2]. Substitution of one etzadroxil conjugate for another, or omission of probenecid, will result in a product with either no antibacterial activity or subtherapeutic exposure, representing a critical failure in scientific selection [3].

Etzadroxil Conjugate Comparator Data: A Quantitative Guide for Scientific Selection


Sulopenem Etzadroxil Superiority Over Ciprofloxacin in Resistant uUTI: A Phase 3 Trial

Sulopenem etzadroxil/probenecid demonstrated a statistically significant and clinically meaningful superiority over ciprofloxacin in patients with uncomplicated urinary tract infection (uUTI) caused by ciprofloxacin-nonsusceptible pathogens [1]. This evidence directly answers the procurement question: when facing fluoroquinolone-resistant uUTI, Sulopenem etzadroxil provides a 26.6% absolute increase in treatment success.

Antimicrobial Resistance Urinary Tract Infection Clinical Trial

Sulopenem Etzadroxil In Vitro Potency Against Contemporary Enterobacterales (SENTRY 2023)

The active moiety of Sulopenem etzadroxil, sulopenem, exhibits potent in vitro activity against a large collection of contemporary US clinical Enterobacterales isolates, with an MIC₉₀ of 0.25 mg/L [1]. This activity is conserved against key resistant phenotypes, including ESBL-producers and isolates non-susceptible to other oral agents.

In Vitro Susceptibility Enterobacterales MIC

Ledaborbactam Etzadroxil Spectrum Against MDR and ESBL-Positive Enterobacterales

Ledaborbactam etzadroxil, in combination with ceftibuten, demonstrates potent in vitro activity against a global collection of multidrug-resistant (MDR) and ESBL-positive Enterobacterales, achieving an MIC₉₀ of 0.25 μg/mL against all isolates tested [1]. This data positions it as a potential oral option for complicated infections where current oral therapies are limited.

β-Lactamase Inhibitor Multidrug Resistance Combination Therapy

Ledaborbactam Etzadroxil Pharmacokinetics and Oral Bioavailability in Humans

The etzadroxil prodrug moiety achieves its intended function by enabling oral absorption and extensive conversion to the active β-lactamase inhibitor ledaborbactam in humans [1]. Phase 1 data show that ledaborbactam etzadroxil is rapidly and near-completely converted to ledaborbactam, achieving a terminal half-life of 11-12 hours at steady-state.

Pharmacokinetics Oral Bioavailability Prodrug

Primary Application Scenarios for Etzadroxil-Based Products Driven by Comparator Evidence


Treatment of Fluoroquinolone-Resistant Uncomplicated Urinary Tract Infections (uUTI)

Sulopenem etzadroxil/probenecid is indicated for adult women with uUTI caused by ciprofloxacin-nonsusceptible pathogens. The superior clinical success rate (62.6% vs. 36.0%) compared to ciprofloxacin in this specific population, as demonstrated in the SURE 1 phase 3 trial [1], directly justifies its use as a targeted therapy when local resistance patterns or culture results predict fluoroquinolone failure.

Empiric Therapy in Regions with High Rates of ESBL-Producing and Multidrug-Resistant Enterobacterales

For oral treatment of complicated urinary tract infections (cUTI) where ESBL-producing or MDR Enterobacterales are suspected, the combination of ceftibuten-ledaborbactam etzadroxil offers a potential oral option based on its potent in vitro activity. The MIC₉₀ of 0.25 μg/mL against a broad global collection of such pathogens, including 89.7% of MDR isolates [2], supports its investigational use in scenarios where current oral agents are rendered ineffective by β-lactamase production.

Oral Step-Down Therapy Following Initial Parenteral Carbapenem Treatment

Sulopenem etzadroxil/probenecid is being evaluated in phase 3 trials as an oral step-down option after initial intravenous therapy (e.g., ertapenem) for complicated UTI [3]. Its potent in vitro activity against Enterobacterales (MIC₉₀ 0.25 mg/L) [4] and oral bioavailability make it a candidate for shortening hospital stays by enabling a transition to an effective oral regimen with a similar spectrum to parenteral carbapenems.

Antimicrobial Stewardship Programs Targeting Outpatient Parenteral Antibiotic Therapy (OPAT) Avoidance

Procurement of Sulopenem etzadroxil/probenecid supports antimicrobial stewardship initiatives by providing an oral alternative to ertapenem or other parenteral carbapenems for certain infections [3]. By avoiding the need for daily intravenous infusions, it reduces healthcare resource utilization and potential line-related complications, while maintaining potent anti-Enterobacterales coverage [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etzadroxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.